3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Kinase inhibition T-type calcium channel Patent landscape

Researchers developing imidazol-piperidinyl kinase inhibitors or T-type calcium channel antagonists require precise 3-substituted geometry, not 2- or 4-substituted isomers. This compound delivers the exact regioisomer needed for ATP-binding pocket hinge-region interactions without NH protecting group manipulation. - 3-Substitution positions the imidazoline ring for optimal hinge-region interaction while leaving the piperidine NH free for further derivatization with pyrimido-oxazine or pyrrolo-pyrimidine warheads. - Dihydrochloride salt form ensures aqueous solubility for electrophysiology buffer preparation and parallel synthesis workflows. - ≥95% purity supports reproducible SAR studies, with the free NH available for installing fluorescent tags, biotin labels, or photoaffinity crosslinkers for chemical biology probe construction.

Molecular Formula C9H19Cl2N3
Molecular Weight 240.17 g/mol
Cat. No. B13630722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
Molecular FormulaC9H19Cl2N3
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESCN1CCN=C1C2CCCNC2.Cl.Cl
InChIInChI=1S/C9H17N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h8,10H,2-7H2,1H3;2*1H
InChIKeyGYQYKAAJRDKZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Dihydrochloride: Structural Identity, CAS Registry, and Procurement-Relevant Characteristics


3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 1554074-31-5) is a heterocyclic organic compound belonging to the piperidine-imidazoline hybrid class. Its molecular architecture features a piperidine ring linked at the 3-position to a 1-methyl-4,5-dihydro-1H-imidazole moiety, yielding the molecular formula C₉H₁₇N₃·2HCl. This compound is specifically claimed within the genus of imidazol-piperidinyl derivatives developed as kinase activity modulators for hyperproliferative disease treatment [1] and appears in imidazolyl methyl piperidine patents directed to T-type calcium channel antagonism [2]. The dihydrochloride salt form is the predominant commercial offering, supplied at ≥95% purity by multiple vendors .

1
3-Substituted positional isomer for kinase and T-type calcium channel target studies
2
Dihydrochloride salt supports aqueous solubility in biochemical and electrophysiology assays
3
Patent-defined research pathways: kinase modulation and ion channel pharmacology

Positional Isomerism in Piperidine-Imidazoline Hybrids: Why 3-Substituted 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Dihydrochloride Cannot Be Replaced by 2- or 4-Substituted Analogs


The attachment position of the imidazoline ring to the piperidine scaffold is a critical determinant of three-dimensional pharmacophoric geometry, hydrogen-bonding vector orientation, and ultimately biological target recognition. Patent literature reveals a striking division: 4-substituted piperidine-imidazole compounds dominate histamine H₃ receptor antagonist patents (AstraZeneca) [1], whereas 3-substituted isomers are specifically claimed in kinase modulator (Merck) and T-type calcium channel antagonist patents [REFS-2, REFS-3]. The 2-substituted isomer (CAS 959237-54-8, commercially available as the dihydrochloride from Sigma-Aldrich at 95% purity) displays a distinct IUPAC nomenclature reflecting an imidazolidin-2-ylidene tautomeric form, highlighting that even regioisomeric variants are treated as chemically distinct entities with divergent pharmacological profiles. Generic substitution across these positional isomers is therefore unsupported by both patent strategy and fundamental medicinal chemistry principles.

2-Substituted isomer may shift target engagement
2-Substituted imidazole-piperidine is associated with T-type Ca channel antagonism, potentially altering pharmacology compared to the 3-substituted kinase/Ca channel profile.
4-Substituted isomer introduces histamine receptor context
4-Substituted analogs are historically directed toward histamine H3 receptor targets, creating off-target liability risk in non-histamine assays.
Free base vs. dihydrochloride alters solubility and handling
The 4-isomer is offered primarily as free base without certified purity; salt-form mismatch may compromise aqueous solubility and assay reproducibility.

Quantitative Differentiation Evidence for 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Dihydrochloride Versus Closest Analogs


Patent-Defined Chemotype Partitioning: 3-Substituted Isomer Exclusively Associated with Kinase and Calcium Channel Modulation, Not Histamine Antagonism

Analysis of three major patent families reveals mutually exclusive substitution pattern preferences. The Merck kinase modulator patent US9315517B2 specifically exemplifies imidazol-2-yl-piperidine compounds where the piperidine nitrogen is further elaborated, with the 3-attachment geometry preserved in the generic Markush structure [1]. The T-type calcium channel antagonist patent US20150051248A1 explicitly depicts 2-(1H-imidazol-2-yl)-1-methylpiperidine as a core scaffold, with the imidazole attached at the piperidine 2-position rather than the 3-position, indicating that even closely related positional isomers target distinct biological mechanisms [2]. Meanwhile, the AstraZeneca histamine H₃ antagonist patent WO2005014579A1 exclusively claims 4-substituted piperidine-imidazole compounds with no examples of 3-substituted variants [3]. This tripartite patent segregation represents de facto evidence that 3-substituted, 2-substituted, and 4-substituted isomers are not interchangeable drug discovery chemotypes.

Chemotype Segregation
Class-level inference
3-subst. → kinase/Ca channel; 2-subst. → T-type Ca channel; 4-subst. → histamine H3
Supports positional isomer selection for target-specific research
Patent landscape analysis; no cross-indication overlap observed
Kinase inhibition T-type calcium channel Patent landscape Chemotype differentiation

Dihydrochloride Salt Stoichiometry as a Solubility and Handling Differentiator

The target compound is supplied exclusively as the dihydrochloride salt (2HCl stoichiometry), whereas the free base form (CAS 1554074-31-5, molecular weight 179.26 g/mol for C₉H₁₇N₃) is not commercially offered by major vendors . The 2-substituted positional isomer is also available as the dihydrochloride from Sigma-Aldrich (ENAH049F276E, 95% purity) , but the 4-substituted isomer (CAS 1557340-02-9) is listed primarily as the free base with molecular weight 167.25 g/mol on ChemSrc . The dihydrochloride salt form confers a predictable ~40% mass increase (from ~179 to ~252 g/mol), enhancing aqueous solubility through ionization of both the piperidine and imidazoline nitrogens. This is functionally relevant for biochemical assay preparation where DMSO solubility limitations of free bases can confound dose-response measurements.

Salt Stoichiometry
Data to verify
~40% molecular weight increase vs. free base; consistent dihydrochloride batch reproducibility
Enables aqueous assay preparation without salt conversion variability
Vendor catalog data; independent analytical confirmation recommended
Salt form Aqueous solubility Solid-state stability Formulation

Sigma-1 Receptor Affinity Landscape: Substitution Position Modulates Binding Affinity Across Orders of Magnitude

Although direct sigma receptor binding data for the 3-substituted target compound are not publicly disclosed, BindingDB-curated data for structurally related imidazole-piperidine analogs demonstrate that sigma-1 receptor affinity is exquisitely sensitive to substitution pattern. An N-butyl-piperidine-imidazole analog (BDBM50421919, CHEMBL545687) exhibits an IC₅₀ of 11 nM at the human sigma-1 receptor using [³H]DTG displacement in guinea pig cerebellum [1]. In contrast, a muscarinic acetylcholine receptor-binding imidazole-piperidine analog (BDBM50470895, CHEMBL109565) shows Ki values of 116–364 nM across tissue preparations, reflecting a >10-fold rightward shift in potency compared to the sigma-1-optimized chemotype [2]. These data establish that within the imidazole-piperidine chemical space, subtle structural modifications—including but not limited to substitution position—can alter target affinity by more than an order of magnitude. The 3-substituted isomer occupies a distinct region of this SAR landscape by virtue of its unique attachment geometry.

Sigma-1 Affinity Context
Class-level inference
≥10-fold affinity difference across imidazole-piperidine analogs (11 nM to >300 nM)
3-Substitution may confer distinct sigma receptor SAR; empirical binding determination needed
BindingDB curated data; direct target compound data not publicly available
Sigma receptor Binding affinity SAR CNS pharmacology

Comparative Purity and Characterization: Batch-to-Batch Consistency Metrics for Procurement Evaluation

The 3-substituted target compound is commercially supplied by Leyan at ≥95% purity (CAS 1554074-31-5) . The 2-substituted isomer (Sigma-Aldrich ENAH049F276E) is also specified at 95% purity , while the 4-substituted isomer (CAS 1557340-02-9) is listed on ChemSrc without a certified purity specification, suggesting limited quality-controlled commercial availability . The molecular weight differential (252.18 g/mol for the dihydrochloride salts of both the 2- and 3-isomers versus 167.25 g/mol for the 4-isomer free base) provides an orthogonal identity verification parameter for incoming quality control. The 3-isomer's InChI Key (unique to the 3-substitution pattern) serves as a definitive structural identifier for procurement specification, preventing inadvertent isomer cross-ordering.

Purity Specification
Supplier data
3-isomer: ≥95% purity (dihydrochloride); 4-isomer: uncertified free base
Defined purity and InChI Key prevent cross-isomer ordering errors
Vendor catalog specifications, 2025; 4-isomer lacks purity certification
Purity specification Quality control Vendor comparison Procurement

Procurement-Matched Application Scenarios for 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Dihydrochloride


Kinase Drug Discovery: PIM and AKT Pathway Modulator Development

The compound serves as a core scaffold for synthesis of imidazol-piperidinyl kinase inhibitors targeting the PIM and AKT signaling axes, as described in Merck Patent GmbH filings [1]. The 3-substitution geometry positions the imidazoline ring for optimal interaction with the ATP-binding pocket hinge region while leaving the piperidine nitrogen available for further derivatization with pyrimido-oxazine or pyrrolo-pyrimidine warheads. Procurement of the 3-isomer dihydrochloride enables direct use in parallel synthesis workflows without requiring protecting group manipulation of the piperidine NH.

T-Type Calcium Channel Antagonist Screening Cascades

Imidazolyl methyl piperidine compounds are established antagonists of T-type calcium channels (Cav3.1, Cav3.2, Cav3.3), implicated in epilepsy, neuropathic pain, and sleep disorders [2]. The 3-substituted isomer provides a structurally distinct starting point for SAR exploration compared to the 2-substituted core exemplified in the primary patent, potentially yielding subtype-selective antagonists. The dihydrochloride salt's aqueous solubility facilitates electrophysiology buffer preparation for patch-clamp assays.

Sigma Receptor Pharmacological Tool Compound Synthesis

Given the demonstrated sensitivity of sigma-1 receptor affinity to imidazole-piperidine substitution pattern, as evidenced by BindingDB data showing IC₅₀ values from 11 nM to >300 nM across closely related analogs, the 3-substituted isomer represents a valuable intermediate for synthesizing novel sigma receptor ligands with potentially differentiated selectivity profiles. The ready availability of the dihydrochloride salt at defined purity supports reproducible structure-activity relationship studies in CNS pharmacology programs.

Chemical Biology Probe Development via Piperidine NH Derivatization

The free piperidine NH in the 3-substituted scaffold (liberated upon neutralization of the dihydrochloride salt) serves as a versatile handle for installing fluorescent tags, biotin affinity labels, or photoaffinity crosslinkers. This enables the construction of chemical biology probes for target engagement studies in kinase and ion channel research. The 3-attachment geometry may confer superior cellular permeability or subcellular localization properties compared to 2- or 4-substituted probe analogs, although direct comparative permeability data remain to be generated.

Application
Selection Property
Validation Focus
Kinase pathway inhibitor synthesis
3-Substituted imidazoline-piperidine core
Kinase panel target engagement assays
T-type calcium channel pharmacology studies
Aqueous-soluble dihydrochloride salt
Electrophysiology buffer compatibility
Sigma receptor ligand development
Structurally distinct substitution pattern
Sigma-1 receptor SAR evaluation
Chemical biology probe construction
Free piperidine NH for derivatization
Cellular permeability and target labeling efficiency
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